![molecular formula C13H16FNO B7511178 N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide, also known as FCPC, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. FCPC belongs to a class of compounds known as cyclobutane carboxamides, which have been found to possess a variety of biological activities. In
Wirkmechanismus
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide is not fully understood, but it is believed to involve the modulation of various biological pathways. In neuroscience, this compound has been shown to activate the Nrf2/ARE pathway, which plays a crucial role in protecting neurons from oxidative stress and inflammation. In cancer research, this compound has been found to induce apoptosis by activating the p53 pathway, which is involved in regulating cell cycle and DNA repair.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on its application. In neuroscience, this compound has been shown to protect neurons from oxidative stress and excitotoxicity, reduce inflammation, and improve cognitive function. In cancer research, this compound has been found to inhibit the growth of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting various biological pathways.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has several advantages for lab experiments, including its high yield and purity, its potential therapeutic applications in various scientific research fields, and its ability to modulate various biological pathways. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide. In neuroscience, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in neurodegenerative diseases. In cancer research, further studies are needed to explore the potential of this compound as a cancer therapy and to identify the molecular targets of this compound in cancer cells. In drug discovery, further studies are needed to optimize the structure of this compound and to develop more potent and selective compounds based on this compound. Overall, this compound has great potential for the development of novel therapeutics in various scientific research fields.
Synthesemethoden
The synthesis of N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide involves a multi-step process that starts with the reaction of 3-fluorobenzylamine with cyclobutanecarboxylic acid, followed by N-methylation using dimethyl sulfate. The resulting product is then purified through column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide has been found to have potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and excitotoxicity, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer therapy. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting various biological pathways.
Eigenschaften
IUPAC Name |
N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-15(13(16)11-5-3-6-11)9-10-4-2-7-12(14)8-10/h2,4,7-8,11H,3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXIERUJXFGBBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)
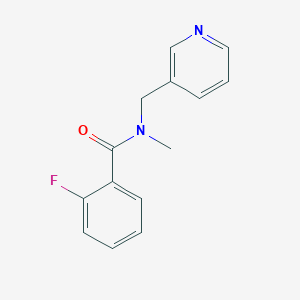
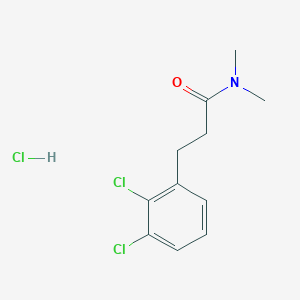
![[5-Methyl-1-(2-methylphenyl)pyrazol-4-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511129.png)
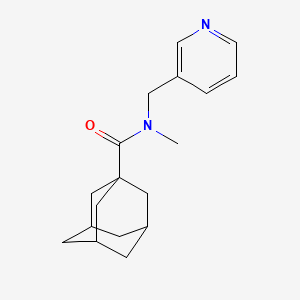
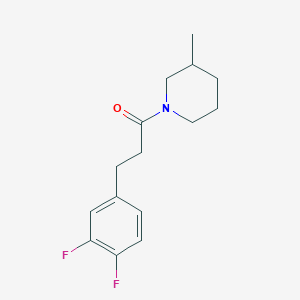
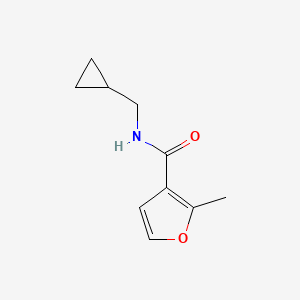
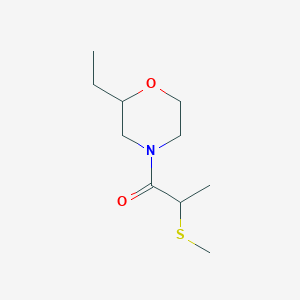
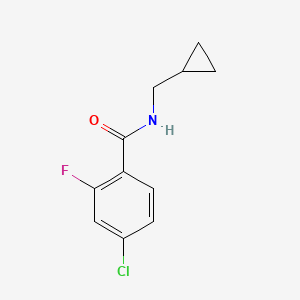
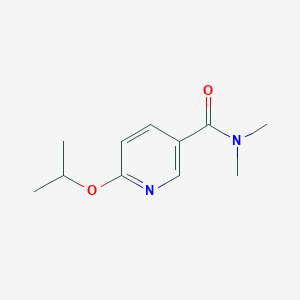
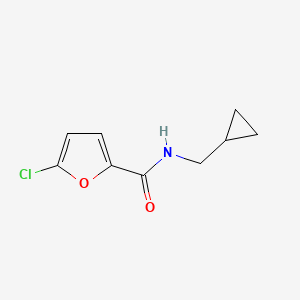

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)